Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Protecting group orthogonality Solid-phase peptide synthesis Medicinal chemistry building blocks

Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1909320-26-8) is a bicyclic organic compound belonging to the 2-azabicyclo[2.2.2]octane (isoquinuclidine) class, characterized by a rigid bridged bicyclic framework bearing a methyl carbamate at the bridgehead nitrogen and a primary aminomethyl substituent at the 6-position. With a molecular formula of C10H18N2O2 and a molecular weight of 198.26 g/mol, this compound presents a computable XLogP3 of 0.4, a topological polar surface area (TPSA) of 55.6 Ų, and one hydrogen bond donor, positioning it as a semi-rigid, moderately polar building block suitable for further N-functionalization via its free aminomethyl handle.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 1909320-26-8
Cat. No. B2394366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
CAS1909320-26-8
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESCOC(=O)N1CC2CCC1C(C2)CN
InChIInChI=1S/C10H18N2O2/c1-14-10(13)12-6-7-2-3-9(12)8(4-7)5-11/h7-9H,2-6,11H2,1H3
InChIKeySKVZKLAZOURAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1909320-26-8): Core Scaffold and Procurement-Relevant Identity


Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1909320-26-8) is a bicyclic organic compound belonging to the 2-azabicyclo[2.2.2]octane (isoquinuclidine) class, characterized by a rigid bridged bicyclic framework bearing a methyl carbamate at the bridgehead nitrogen and a primary aminomethyl substituent at the 6-position [1]. With a molecular formula of C10H18N2O2 and a molecular weight of 198.26 g/mol, this compound presents a computable XLogP3 of 0.4, a topological polar surface area (TPSA) of 55.6 Ų, and one hydrogen bond donor, positioning it as a semi-rigid, moderately polar building block suitable for further N-functionalization via its free aminomethyl handle [1]. The scaffold is a recognized isostere of the piperidine ring in its semi-rigid boat form and serves as an entry point for constructing biologically active molecules including ELOVL6 inhibitors and γ-secretase modulators [2][3].

Why Generic Substitution of Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate with Alternative Azabicyclic Building Blocks Fails


The 2-azabicyclo[2.2.2]octane scaffold family is not a single interchangeable commodity; substitution of one derivative for another introduces conformationally distinct and chemically orthogonal outcomes that propagate through multi-step synthetic sequences. The target compound uniquely combines a methyl carbamate N-protecting group — which is stable to the acidic conditions that cleave the widely used tert-butyloxycarbonyl (Boc) group — with a free primary aminomethyl handle at the 6-position, enabling regioselective elaboration that is impossible with the unsubstituted scaffold or with the 5-aminomethyl regioisomer [1][2]. This orthogonal protecting group strategy and the specific regiochemistry of the aminomethyl substituent are essential when synthetic routes require sequential deprotection or when the aminomethyl group must be elaborated prior to carbamate cleavage, directly impacting synthetic efficiency, yield, and the purity profile of downstream intermediates [1].

Quantitative Differentiation Evidence for Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate Versus Comparator Building Blocks


Methyl Carbamate Orthogonal Stability vs. tert-Butyl Carbamate (Boc) Under Acidic Deprotection Conditions

The methyl carbamate protecting group on the target compound is stable under the acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane) that quantitatively cleave the tert-butyl carbamate (Boc) group within minutes at room temperature [1][2]. This orthogonality allows selective Boc deprotection in the presence of the intact methyl carbamate, a strategic advantage over the direct Boc analog tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1099570-34-9), where only one global deprotection event is possible [3].

Protecting group orthogonality Solid-phase peptide synthesis Medicinal chemistry building blocks

Reduced Lipophilicity (XLogP3) vs. tert-Butyl Carbamate Analog — Implications for Downstream Physicochemical Profiles

The computed partition coefficient (XLogP3) of the target compound is 0.4, compared to an estimated increase of 1.2–1.5 log units for the corresponding tert-butyl carbamate analog (based on the Hansch π constant of ~1.2 for the change from methyl to tert-butyl plus the additional carbon atoms) [1][2]. This lower lipophilicity translates into better predicted aqueous solubility and may reduce undesirable hydrophobic binding to off-target proteins and plasma proteins when the 2-azabicyclo[2.2.2]octane core is incorporated into larger bioactive molecules [3].

Lipophilicity optimization Drug-likeness ADME property prediction

6-Position Aminomethyl Regiochemistry: Synthetic Accessibility vs. 5-Aminomethyl Regioisomer

The aminomethyl substituent at the 6-position of the 2-azabicyclo[2.2.2]octane scaffold places the reactive amine at the bridgehead-adjacent carbon, resulting in a distinct spatial trajectory and steric environment compared to the 5-aminomethyl regioisomer (e.g., tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate) [1][2]. This positional difference produces divergent exit vector geometry that cannot be replicated by the 5-substituted analog when the scaffold is used as a conformationally constrained core replacement for piperidine rings in medicinal chemistry campaigns [2].

Regioselective functionalization Scaffold diversification Conformational constraint

Dual Functional Handle Architecture: Free Primary Amine and Stable Methyl Carbamate in a Single Building Block

The target compound simultaneously presents an orthogonal pair of functional handles: a methyl carbamate-protected secondary amine (the bridgehead nitrogen) and a free primary aminomethyl group at the 6-position [1]. This contrasts with the unsubstituted methyl 2-azabicyclo[2.2.2]octane-2-carboxylate scaffold, which lacks any reactive side-chain handle and requires additional synthetic steps to introduce a functional group at the 6-position [2]. The pre-installed aminomethyl group eliminates a low-yielding C–H functionalization step, directly reducing step count and cumulative yield loss in multi-step synthetic sequences [2].

Bifunctional building blocks Modular synthesis Scaffold-based library design

Rigid Isoquinuclidine Scaffold: Conformational Restriction Compared to Flexible Piperidine-Based Building Blocks

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is a semi-rigid boat conformer analog of the piperidine ring, pre-organizing the nitrogen and carbon framework into a single low-energy conformation that restricts rotational degrees of freedom [1]. This contrasts with flexible piperidine-based building blocks (e.g., 4-(aminomethyl)piperidine derivatives) that can adopt multiple chair and boat conformations in solution. The 2-azabicyclo[2.2.2]octane class has been validated in multiple target families — including ELOVL6 inhibitors (IC50 values ranging from nanomolar to low micromolar across a 28-compound SAR series) and PSEN1-selective γ-secretase inhibitors — where the rigid scaffold contributed to potency and selectivity relative to more flexible amine cores [2][3].

Conformational constraint Scaffold isosterism Entropic benefit in binding

High-Value Research and Industrial Application Scenarios for Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate


Sequential Orthogonal Deprotection Strategies in Multi-Step Alkaloid Core Synthesis

In natural product total synthesis programs targeting iboga alkaloid analogs or related isoquinuclidine-containing natural products, the methyl carbamate on the target compound remains intact during the acidic global deprotection steps used to remove Boc or trityl groups from other positions in the molecule [1]. This enables a synthesis sequence where the 6-aminomethyl group is elaborated first (e.g., via reductive amination or amide coupling), followed by later-stage carbamate cleavage under orthogonal conditions, minimizing protecting group manipulation steps. This application directly leverages the orthogonal stability evidence described in Evidence Item 1, where the methyl carbamate is stable to TFA conditions that would cleave a Boc group [1].

Diversity-Oriented Synthesis (DOS) Library Construction Using the 6-Aminomethyl Handle for Late-Stage Functionalization

The free primary aminomethyl group at the 6-position enables rapid and high-yielding derivatization reactions — including amide bond formation, sulfonamide synthesis, and reductive amination — without requiring prior deprotection [2]. This makes the target compound a privileged input for parallel library synthesis, where the rigid isoquinuclidine core remains constant while the exocyclic amine is diversified into arrays of amides, sulfonamides, ureas, or secondary amines. This scenario follows from Evidence Item 4, which demonstrates the target compound provides a pre-installed reactive handle that the unsubstituted methyl 2-azabicyclo[2.2.2]octane-2-carboxylate scaffold lacks [2].

ELOVL6 and Metabolic Disease Inhibitor Development Programs

The 2-azabicyclo[2.2.2]octane scaffold, functionalized at the 6-position, has been validated as a core in a 28-compound ELOVL6 inhibitor series where lead optimization yielded compounds with nanomolar inhibitory potency and oral bioavailability in rodent models [2]. The target compound, bearing both the required scaffold and a reactive 6-aminomethyl group, serves as a strategic late-stage intermediate or a diversity input for SAR expansion around this target, particularly when the N-carbamate group is retained in the final inhibitor structure. This application is supported by the scaffold validation evidence described in Evidence Item 5 [2].

PSEN1-Selective γ-Secretase Inhibitor Scaffold Optimization for Alzheimer's Disease Research

The 2-azabicyclo[2.2.2]octane sulfonamide series reported in 2023 achieved nanomolar PSEN1 complex affinity with selectivity over PSEN2-containing γ-secretase complexes, a key differentiator for reducing mechanism-based toxicity [3]. The target compound, as a 6-aminomethyl-substituted building block, provides the amino handle necessary for installing the aryl sulfonamide moiety that was identified as critical for PSEN1 selectivity in the SAR campaign. This application leverages the rigid scaffold advantage and regiochemistry evidence from Evidence Items 3 and 5 [1][3].

Quote Request

Request a Quote for Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.